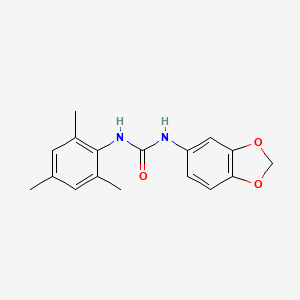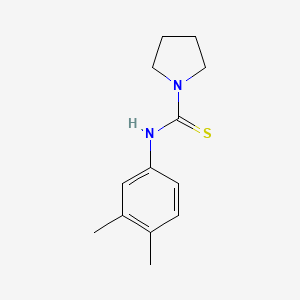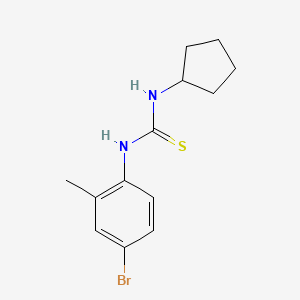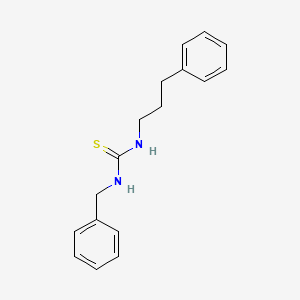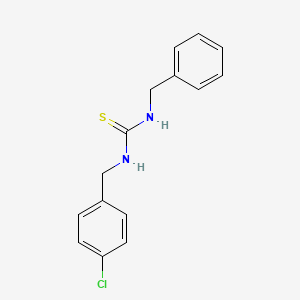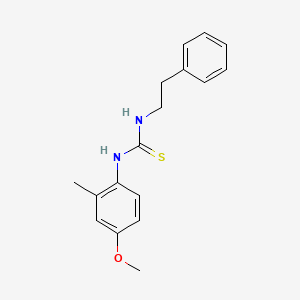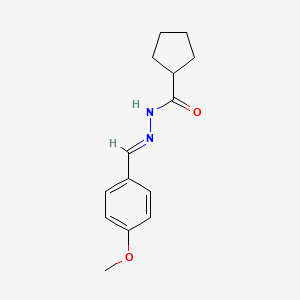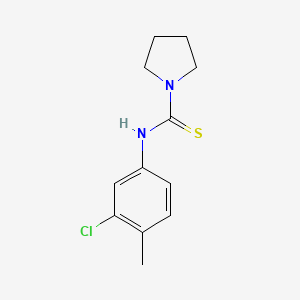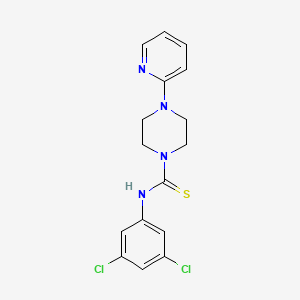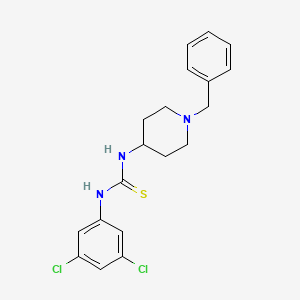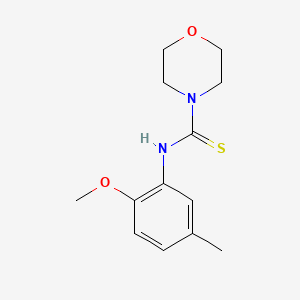
N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide, also known as MMCA, is a chemical compound that belongs to the class of thiosemicarbazones. It is a yellow crystalline powder that is soluble in organic solvents. MMCA has been found to have various biological activities and has been studied extensively in scientific research.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as ribonucleotide reductase and topoisomerase II. This compound has also been found to induce oxidative stress in cancer cells, leading to cell death. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide in lab experiments is its broad spectrum of biological activities. This compound has been found to have anticancer, antiviral, and antimicrobial properties, making it a useful compound for studying various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, making it important to use appropriate safety measures when handling the compound.
Future Directions
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide. One direction is to study its potential use in combination with other anticancer drugs to enhance their effectiveness. Another direction is to study its potential use in treating viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop safer and more effective derivatives of the compound.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been studied for its potential use in various scientific research applications. It has been found to have anticancer, antiviral, and antimicrobial properties. This compound has been studied extensively for its anticancer activity, particularly against breast cancer, lung cancer, and leukemia. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-4-12(16-2)11(9-10)14-13(18)15-5-7-17-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOHHQUNMVZBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




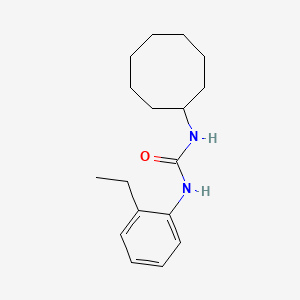
![4-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4287369.png)
